molecular formula C11H16N2O4S B5864523 N-(3-methylbutyl)-2-nitrobenzenesulfonamide

N-(3-methylbutyl)-2-nitrobenzenesulfonamide

Cat. No. B5864523
M. Wt: 272.32 g/mol
InChI Key: OMTDFLIRLUVIQE-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-nitrobenzenesulfonamide is not well understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and form stable complexes. This property of this compound has been utilized in the determination of trace amounts of copper and silver ions in aqueous solutions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, a study has reported that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been reported to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-2-nitrobenzenesulfonamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can be used as a reagent for the determination of trace amounts of metal ions in aqueous solutions. Moreover, this compound can be used as a fluorescence probe for the detection of nitric oxide in biological systems.
However, this compound also has some limitations in lab experiments. Its mechanism of action is not well understood, which limits its potential applications. Moreover, the limited information available on the biochemical and physiological effects of this compound makes it difficult to evaluate its potential as a drug candidate.

Future Directions

There are several future directions for the study of N-(3-methylbutyl)-2-nitrobenzenesulfonamide. One potential direction is to investigate its potential as a corrosion inhibitor for different metals in different media. Another direction is to study its potential as a fluorescence probe for the detection of nitric oxide in different biological systems. Moreover, the mechanism of action of this compound needs to be further elucidated to explore its potential applications in different scientific fields.
Conclusion:
This compound is a sulfonamide derivative that has been studied for its potential applications in different scientific fields. It can be easily synthesized and purified through different methods. This compound has been used as a reagent for the determination of trace amounts of metal ions in aqueous solutions and as a fluorescence probe for the detection of nitric oxide in biological systems. However, its mechanism of action and biochemical and physiological effects need to be further elucidated to explore its potential applications in different scientific fields.

Synthesis Methods

N-(3-methylbutyl)-2-nitrobenzenesulfonamide can be synthesized through various methods, including the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl isocyanate. Both methods yield this compound as a white crystalline solid.

Scientific Research Applications

N-(3-methylbutyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in different scientific fields. It has been used as a reagent for the determination of trace amounts of copper and silver ions in aqueous solutions. This compound has also been used as a fluorescence probe for the detection of nitric oxide in biological systems. Moreover, this compound has been studied for its potential use as a corrosion inhibitor for mild steel in acidic media.

properties

IUPAC Name

N-(3-methylbutyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-6-4-3-5-10(11)13(14)15/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTDFLIRLUVIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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